molecular formula C15H21NO2 B3395034 Desmethylprodine CAS No. 13147-09-6

Desmethylprodine

Cat. No.: B3395034
CAS No.: 13147-09-6
M. Wt: 247.33 g/mol
InChI Key: BCQMRZRAWHNSBF-UHFFFAOYSA-N

Preparation Methods

Synthetic Routes and Reaction Conditions

Desmethylprodine can be synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

    Formation of 4-phenylpiperidine: This is achieved by reacting phenylacetonitrile with ethyl chloroacetate in the presence of sodium ethoxide to form ethyl 2-phenylacetoacetate. This intermediate is then cyclized with ammonium acetate to yield 4-phenylpiperidine.

    N-methylation: The 4-phenylpiperidine is then methylated using methyl iodide in the presence of a base such as potassium carbonate to form 1-methyl-4-phenylpiperidine.

    Esterification: Finally, the compound is esterified with propionic anhydride to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its classification as a controlled substance. the synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Desmethylprodine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

Desmethylprodine has limited scientific research applications due to its legal status and potential for abuse. it has been studied in the following contexts:

Mechanism of Action

Desmethylprodine exerts its effects primarily through its action on the opioid receptors in the brain and spinal cord. It binds to the mu-opioid receptor, mimicking the effects of endogenous opioids like endorphins. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. Additionally, this compound can cause central nervous system stimulation, which is atypical for opioids .

Comparison with Similar Compounds

Desmethylprodine is structurally similar to several other compounds, including:

This compound is unique in its combination of high potency and central nervous system stimulation, which distinguishes it from other opioids.

Properties

IUPAC Name

(1-methyl-4-phenylpiperidin-4-yl) propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-14(17)18-15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQMRZRAWHNSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CCN(CC1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157061
Record name Desmethylprodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13147-09-6
Record name 1-Methyl-4-phenyl-4-propionoxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13147-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylprodine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013147096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylprodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desmethylprodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLPRODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07SGC963IR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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